4-hydroxy-5-[N-(2-naphthyl)ethanimidoyl]-2H-1,3-thiazine-2,6(3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-hydroxy-5-[N-(2-naphthyl)ethanimidoyl]-2H-1,3-thiazine-2,6(3H)-dione is a complex organic compound that belongs to the class of thiazine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-hydroxy-5-[N-(2-naphthyl)ethanimidoyl]-2H-1,3-thiazine-2,6(3H)-dione typically involves multiple steps. One common method includes the condensation of 2-naphthylamine with ethyl acetoacetate to form an intermediate, which is then cyclized with thiourea under acidic conditions to yield the desired thiazine derivative. The reaction conditions often require controlled temperatures and pH levels to ensure the proper formation of the thiazine ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize yield and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
4-hydroxy-5-[N-(2-naphthyl)ethanimidoyl]-2H-1,3-thiazine-2,6(3H)-dione can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The imidoyl group can be reduced to an amine.
Substitution: The naphthyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinone derivatives, while reduction can produce amine-substituted thiazines.
Scientific Research Applications
4-hydroxy-5-[N-(2-naphthyl)ethanimidoyl]-2H-1,3-thiazine-2,6(3H)-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has potential as an antimicrobial agent due to its ability to interact with bacterial cell walls.
Medicine: Research is ongoing to explore its potential as an anti-inflammatory or anticancer agent.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 4-hydroxy-5-[N-(2-naphthyl)ethanimidoyl]-2H-1,3-thiazine-2,6(3H)-dione exerts its effects involves its interaction with various molecular targets. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell wall synthesis. In medicinal applications, it may inhibit specific enzymes or signaling pathways involved in inflammation or cancer progression.
Comparison with Similar Compounds
Similar Compounds
4-hydroxy-2-quinolones: These compounds share a similar hydroxyl group and have been studied for their pharmaceutical and biological activities.
4-hydroxy-3-methoxybenzaldehyde: Known for its applications in nonlinear optical materials.
4-hydroxy-2,5-dimethyl-3(2H)-furanone: An important aroma compound in the food industry.
Uniqueness
4-hydroxy-5-[N-(2-naphthyl)ethanimidoyl]-2H-1,3-thiazine-2,6(3H)-dione is unique due to its thiazine ring structure combined with the naphthyl and ethanimidoyl groups, which confer distinct chemical and biological properties not commonly found in other similar compounds.
Properties
Molecular Formula |
C16H12N2O3S |
---|---|
Molecular Weight |
312.3 g/mol |
IUPAC Name |
6-hydroxy-5-(C-methyl-N-naphthalen-2-ylcarbonimidoyl)-1,3-thiazine-2,4-dione |
InChI |
InChI=1S/C16H12N2O3S/c1-9(13-14(19)18-16(21)22-15(13)20)17-12-7-6-10-4-2-3-5-11(10)8-12/h2-8,20H,1H3,(H,18,19,21) |
InChI Key |
QTTHYUCTKSGGMT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NC1=CC2=CC=CC=C2C=C1)C3=C(SC(=O)NC3=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.